N'-(3,4-DICHLOROPHENYL)-N-{2,5-DIOXO-1-[2-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1H-PYRROL-3-YL}-N-PHENETHYLTHIOUREA
Overview
Description
N’-(3,4-DICHLOROPHENYL)-N-{2,5-DIOXO-1-[2-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1H-PYRROL-3-YL}-N-PHENETHYLTHIOUREA is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-DICHLOROPHENYL)-N-{2,5-DIOXO-1-[2-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1H-PYRROL-3-YL}-N-PHENETHYLTHIOUREA typically involves multiple steps, starting with the preparation of the core tetrahydro-1H-pyrrol-3-yl structure. This is followed by the introduction of the phenethylthiourea and dichlorophenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-DICHLOROPHENYL)-N-{2,5-DIOXO-1-[2-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1H-PYRROL-3-YL}-N-PHENETHYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the structure or remove specific functional groups.
Substitution: This reaction allows for the replacement of certain groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives of the original compound.
Scientific Research Applications
N’-(3,4-DICHLOROPHENYL)-N-{2,5-DIOXO-1-[2-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1H-PYRROL-3-YL}-N-PHENETHYLTHIOUREA has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3,4-DICHLOROPHENYL)-N-{2,5-DIOXO-1-[2-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1H-PYRROL-3-YL}-N-PHENETHYLTHIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)-N’-(3,4-DICHLOROPHENYL)UREA
- N-(2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL)-N’-(3,4-DICHLOROPHENYL)UREA
- N-(3-CHLOROPHENYL)-N’-(4-(TRIFLUOROMETHYL)PHENYL)UREA
Uniqueness
N’-(3,4-DICHLOROPHENYL)-N-{2,5-DIOXO-1-[2-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1H-PYRROL-3-YL}-N-PHENETHYLTHIOUREA stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-[2,5-dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]-1-(2-phenylethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2F3N3O2S/c27-19-11-10-17(14-20(19)28)32-25(37)33(13-12-16-6-2-1-3-7-16)22-15-23(35)34(24(22)36)21-9-5-4-8-18(21)26(29,30)31/h1-11,14,22H,12-13,15H2,(H,32,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHCPNCNKQFKCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2C(F)(F)F)N(CCC3=CC=CC=C3)C(=S)NC4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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